methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate
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Overview
Description
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a chlorophenyl ring, which is further connected to a benzenecarbimidothioate moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl benzenecarbimidothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with specific molecular pathways, potentially modulating biological processes.
Comparison with Similar Compounds
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate can be compared with similar compounds such as:
Methyl N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidate: Similar in structure but contains a nitro group, which affects its reactivity and applications.
N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide: Contains a butanamide moiety, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-N-(4-chlorophenyl)sulfonylbenzenecarboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S2/c1-19-14(11-5-3-2-4-6-11)16-20(17,18)13-9-7-12(15)8-10-13/h2-10H,1H3/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZMTPRYSCKAG-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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